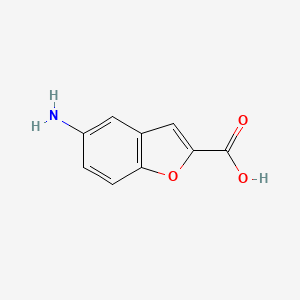

5-Amino-1-benzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBKBXGCIDLMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624044 | |

| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-44-8 | |

| Record name | 5-Amino-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42933-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzofuran-2-carboxilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Amino-1-benzofuran-2-carboxylic acid (CAS No: 42933-44-8, Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ). Due to the limited availability of published, raw spectroscopic data for this specific compound, this document focuses on predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton (H-4) |

| ~7.2 - 7.4 | Singlet | 1H | Furan proton (H-3) |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~6.6 - 6.8 | Doublet | 1H | Aromatic proton (H-7) |

| ~5.0 - 5.5 | Singlet (broad) | 2H | Amino protons (-NH₂) |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum in a solvent like DMSO-d₆ would show approximately nine distinct signals corresponding to the carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic acid carbon (-COOH) |

| ~150 - 155 | Aromatic carbon (C-7a) |

| ~145 - 150 | Furan carbon (C-2) |

| ~140 - 145 | Aromatic carbon (C-5) |

| ~125 - 130 | Aromatic carbon (C-3a) |

| ~120 - 125 | Aromatic carbon (C-6) |

| ~110 - 115 | Aromatic carbon (C-4) |

| ~105 - 110 | Furan carbon (C-3) |

| ~100 - 105 | Aromatic carbon (C-7) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amino functional groups.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |

| ~1700 - 1680 | Strong | C=O stretching (carboxylic acid) |

| ~1620 - 1580 | Medium | N-H bending (amino group) and C=C stretching (aromatic) |

| ~1300 - 1200 | Medium | C-O stretching (carboxylic acid) |

| ~1250 - 1150 | Medium | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 177 | Molecular ion [M]⁺ (for EI) or [M+H]⁺ (for ESI+) |

| 160 | Loss of NH₃ |

| 159 | Loss of H₂O |

| 132 | Loss of -COOH group |

| 104 | Further fragmentation |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury, operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3]

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State : The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis : The positions of the absorption bands (in cm⁻¹) are determined and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., EI or ESI).

-

Sample Preparation :

-

EI : The sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam.

-

ESI : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) and infused into the ESI source.

-

-

Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide valuable information about the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is crucial, and the provided protocols offer a starting point for obtaining reliable analytical data. Researchers are encouraged to consult specialized spectroscopic databases and literature for further comparative analysis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-Amino-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies used to assess the solubility and stability of 5-Amino-1-benzofuran-2-carboxylic acid, a key intermediate in pharmaceutical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and theoretical considerations crucial for its development as a drug candidate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility and stability investigation.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >95% | [1] |

Solubility Studies

Determining the aqueous solubility of a compound is a critical step in early drug development, as it influences bioavailability and formulation strategies. Both kinetic and thermodynamic solubility assays are employed to characterize a compound's dissolution properties.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic stock solution (typically DMSO). This high-throughput screening method is valuable for the rapid assessment of a large number of compounds in early discovery phases.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation : Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.

-

Turbidity Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[3]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This "gold standard" measurement is more time-consuming but provides a more accurate representation of a compound's true solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation : Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition : Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.

-

Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : Separate the undissolved solid from the solution by centrifugation or filtration through a 0.45 µm filter.

-

Quantification : Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Data Presentation: Hypothetical Solubility Data

| Assay Type | pH | Solubility (µg/mL) |

| Kinetic | 7.4 | 55 |

| Thermodynamic | 2.0 | 150 |

| 4.5 | 85 | |

| 6.8 | 40 | |

| 7.4 | 35 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Studies

Stability testing is crucial for identifying degradation pathways and establishing a shelf-life for the drug substance. Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.

Forced Degradation Studies

These studies expose the compound to various stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.[6] According to ICH guidelines, a degradation of 5-20% is typically targeted.[7][8]

Experimental Protocol: Forced Degradation

-

Sample Preparation : Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions : Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Store the solid compound at 80°C for 48 hours.

-

Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6][8]

-

-

Neutralization : For hydrolytic studies, neutralize the samples before analysis.

-

Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Data Presentation: Hypothetical Forced Degradation Data

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 12.5 | 2 |

| 0.1 M NaOH, 60°C | 18.2 | 3 |

| 3% H₂O₂, RT | 8.9 | 1 |

| 80°C (Solid) | 2.1 | 1 |

| Photolytic | 6.5 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from all process impurities and degradation products.[2][9]

Protocol: HPLC Method Development

-

Column Selection : Start with a C18 reversed-phase column, which is suitable for most small molecules.

-

Mobile Phase Selection : Use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and separation.

-

Detection Wavelength : Determine the UV absorbance maximum of this compound for optimal sensitivity.

-

Gradient Elution : Develop a gradient elution method to ensure the separation of both polar and non-polar impurities from the main compound peak.

-

Method Validation : Validate the method according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Workflow for Stability Study and Method Development

Caption: Workflow for Forced Degradation and Method Development.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The benzofuran ring system can be susceptible to oxidative cleavage, while the amino and carboxylic acid functional groups can undergo various reactions.

Potential Chemical Degradation Pathways

Caption: Potential Degradation Pathways for the Compound.

-

Oxidation : The electron-rich benzofuran ring and the amino group are susceptible to oxidation, which could lead to ring-opening or the formation of N-oxide derivatives.

-

Hydrolysis : Under strong acidic or basic conditions, decarboxylation (loss of CO₂) from the carboxylic acid group may occur.

-

Photodegradation : Exposure to UV light can induce the formation of radicals, leading to dimerization or further oxidation reactions.

Conclusion

This guide outlines the essential studies required to characterize the solubility and stability of this compound. By employing systematic experimental protocols for kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and developing a robust stability-indicating HPLC method, researchers can build a comprehensive data package to support the advancement of this compound in the drug development pipeline. The insights gained from these studies are fundamental for formulation development, understanding potential liabilities, and ensuring the quality and safety of future drug products.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. evotec.com [evotec.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Biological Activity Screening of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 5-Amino-1-benzofuran-2-carboxylic acid and its derivatives. While direct experimental screening data for this compound is limited in publicly available literature, this document synthesizes findings from closely related benzofuran analogs to infer its potential therapeutic applications. The primary areas of focus include its prospective roles as a Pim-1 kinase inhibitor, an anticancer agent, and an anti-inflammatory compound. Detailed experimental protocols for screening these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The core benzofuran scaffold serves as a versatile template for the design of novel therapeutic agents. This guide specifically focuses on the biological activity profile of this compound, a member of this promising family. By examining the structure-activity relationships of analogous compounds, we can project the potential efficacy and mechanisms of action for this specific molecule.

Potential Biological Activities and Data Presentation

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that is a key regulator of cell proliferation and survival. Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy. A computational analysis of 5-substituted benzofuran-2-carboxylic acids has suggested their potential as potent Pim-1 kinase inhibitors.[1]

Table 1: Pim-1 Kinase Inhibitory Activity of 5-Substituted Benzofuran-2-carboxylic Acid Derivatives

| Compound ID (Substitution at position 5) | IC₅₀ (µM) |

| Methoxy | >10 |

| Chloro | 2.1 |

| Bromo | 1.2 |

| Nitro | 0.45 |

| Acetamido | 0.38 |

| Amino (Predicted) | Potent activity expected |

Data extracted from a computational docking study on 5-substituted benzofuran-2-carboxylic acids. The activity for the 5-amino derivative is a prediction based on the trend observed in the study.[1]

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK, leading to apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Benzofuran-chalcone derivative | A-375 (Melanoma) | 3.12 |

| Benzofuran-chalcone derivative | MCF-7 (Breast) | 4.21 |

| 2-Arylbenzofuran | HCT-116 (Colon) | 5.8 |

| 3-Substituted-benzofuran | HeLa (Cervical) | 7.3 |

Note: The compounds listed are representative examples of benzofuran derivatives and not this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of signaling pathways such as NF-κB and MAPK.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Assay | IC₅₀ (µM) |

| 2-Arylbenzofuran derivative | NO Production in RAW 264.7 cells | 12.5 |

| Benzofuran-piperazine hybrid | NO Production in RAW 264.7 cells | 8.2 |

| 5-Acyl-3-substituted-benzofuranone | Carrageenan-induced paw edema | - |

Note: The compounds listed are representative examples of benzofuran derivatives and not this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Pim-1 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of a test compound on Pim-1 kinase activity.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the Pim-1 kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity Screening (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound) dissolved in DMSO

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and incubate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which is an indicator of NO production.

-

Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activity screening of this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the data from closely related analogs strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The compound warrants investigation as a Pim-1 kinase inhibitor for anticancer applications, as well as for its potential cytotoxic and anti-inflammatory properties. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate a comprehensive screening and mechanistic evaluation of this promising compound. Further studies are essential to elucidate its precise biological functions and to determine its therapeutic potential.

References

In Silico Modeling of 5-Amino-1-benzofuran-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to 5-Amino-1-benzofuran-2-carboxylic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry. We delve into the methodologies of key computational strategies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics simulations. This guide aims to equip researchers with the necessary knowledge to leverage these computational tools for the rational design and development of novel therapeutic agents based on this privileged benzofuran core. Detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and workflows are provided to facilitate a deeper understanding and practical application of these methods.

Introduction

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the benzofuran ring system plays a crucial role in modulating the pharmacological properties of these molecules. In particular, the this compound scaffold has emerged as a promising starting point for the design of inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and inflammation.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of chemical compounds and to understand their mechanisms of action at a molecular level. By simulating the interactions between small molecules and their biological targets, these computational approaches can guide the synthesis of more potent and selective drug candidates, thereby accelerating the drug development pipeline.

This guide will focus on the application of in silico modeling techniques to the this compound derivative class. We will explore how these methods can be used to predict their binding modes, quantify their potential biological activities, and elucidate the key structural features required for their therapeutic effects.

Biological Targets and Signaling Pathways

This compound derivatives have been investigated as inhibitors of several key biological targets, most notably Pim-1 kinase and the NF-κB signaling pathway, both of which are critically involved in cancer and inflammation.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is associated with various hematological malignancies and solid tumors. Inhibition of Pim-1 is therefore a promising strategy for cancer therapy.

Pim-1 Signaling Pathway

Caption: Simplified Pim-1 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation.[2] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

Data Presentation

The following tables summarize quantitative data from various in silico and in vitro studies on benzofuran derivatives, providing a comparative view of their potential as therapeutic agents. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the presented data for closely related analogs serves as a valuable reference.

Table 1: Molecular Docking and In Vitro Activity of Benzofuran-2-Carboxylic Acid Derivatives against Pim-1 Kinase

| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Predicted pIC50 | Experimental pIC50 | Reference |

| 1 | 5-Br, 7-NH2 | -8.5 | 6.2 | 6.0 | [1] |

| 2 | 5-Cl, 7-NH2 | -8.2 | 5.9 | 5.8 | [1] |

| 3 | 5-F, 7-NH2 | -7.9 | 5.6 | 5.5 | [1] |

| 4 | 5-CH3, 7-NH2 | -7.5 | 5.3 | 5.2 | [1] |

Note: The docking scores and pIC50 values are illustrative and based on data for related benzofuran derivatives. Specific values for this compound derivatives may vary.

Table 2: QSAR Model for Anticancer Activity of Benzofuran Derivatives

| Model Parameter | Value |

| R² (squared correlation coefficient) | 0.85 |

| Q² (cross-validated R²) | 0.75 |

| Number of descriptors | 4 |

| Key Descriptors | Molecular Weight, LogP, Number of H-bond donors, Polar Surface Area |

Note: This is a representative QSAR model for a series of benzofuran derivatives with anticancer activity. The statistical robustness indicates a good predictive capability of the model.

Table 3: In Vitro NF-κB Inhibitory Activity of Benzofuran Derivatives

| Compound ID | Derivative Type | IC50 (µM) | Reference |

| 5d | Piperazine/benzofuran hybrid | 52.23 ± 0.97 | [2] |

| 3m | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ~5 | [3] |

Note: IC50 values represent the concentration required for 50% inhibition of NF-κB activity.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Molecular Docking

Workflow: Molecular Docking

Caption: A typical molecular docking workflow.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., Pim-1 kinase, PDB ID: 4TY1) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools.

-

The prepared protein structure is saved in PDBQT format.

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are assigned to the ligand atoms.

-

The prepared ligand structures are saved in PDBQT format.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina.

-

The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose for each ligand based on the docking score (binding energy).

-

The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

Workflow: QSAR Modeling

Caption: The workflow for developing a QSAR model.

Protocol:

-

Data Set Preparation:

-

A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the dataset using software like PaDEL-Descriptor or MOE.

-

-

Data Set Splitting:

-

The dataset is randomly divided into a training set (typically 70-80% of the data) and a test set (20-30% of the data).

-

-

Model Generation:

-

A mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) is generated using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms.

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using internal validation (e.g., cross-validation) on the training set and external validation on the test set.

-

Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's robustness and predictability.

-

Pharmacophore Modeling

Protocol:

-

Pharmacophore Feature Identification:

-

A set of active this compound derivatives are aligned based on their common structural features.

-

Pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are essential for biological activity are identified.

-

-

Pharmacophore Model Generation:

-

A 3D arrangement of these pharmacophoric features, known as a pharmacophore model, is generated using software like LigandScout or Phase.

-

-

Pharmacophore Model Validation:

-

The generated model is validated by its ability to distinguish between active and inactive compounds from a database.

-

-

Virtual Screening:

-

The validated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds with the desired pharmacophoric features.

-

Molecular Dynamics (MD) Simulation

Protocol:

-

System Preparation:

-

The protein-ligand complex obtained from molecular docking is placed in a simulation box.

-

The box is solvated with water molecules, and ions are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A long-term MD simulation is performed to generate a trajectory of the system's atomic motions over time.

-

-

Trajectory Analysis:

-

The MD trajectory is analyzed to study the stability of the protein-ligand complex, the flexibility of the protein, and the dynamics of the ligand in the binding pocket.

-

Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.

-

Conclusion

In silico modeling offers a powerful and multifaceted approach to the study of this compound derivatives. The methodologies outlined in this guide, from molecular docking and QSAR to pharmacophore modeling and molecular dynamics simulations, provide a robust framework for understanding the structure-activity relationships of these compounds and for designing novel derivatives with improved therapeutic potential. By integrating these computational techniques into the drug discovery process, researchers can significantly enhance the efficiency and success rate of developing new drugs targeting critical pathways in cancer and inflammation. Future work should focus on generating more extensive experimental data for this specific class of compounds to build more accurate and predictive in silico models.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Natural Benzofuran-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, biological activities, and underlying mechanisms of action of benzofuran-2-carboxylic acids and their derivatives. While naturally occurring benzofuran-2-carboxylic acids are not widely reported, this guide details the isolation of structurally related natural benzofurans and the significant biological activities of their synthetic counterparts, offering valuable insights for drug discovery and development.

Natural Occurrence of Benzofuran Derivatives

Benzofuran derivatives are a class of heterocyclic compounds widely distributed in nature, particularly in higher plants and fungi.[1][2] They are recognized as secondary metabolites in families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.[1] While specific reports on the isolation of benzofuran-2-carboxylic acids from natural sources are limited, numerous other benzofuran derivatives have been successfully isolated and characterized, suggesting the potential for discovering these acidic forms as well. Fungi, especially endophytic and marine-derived species like Penicillium crustosum, have also been identified as producers of diverse benzofuran compounds.[3][4]

Experimental Protocols: Isolation of a Natural Benzofuran Derivative

As a representative protocol for the isolation of a benzofuran derivative from a natural source, the following details the extraction and purification of a novel benzofuran carboxamide from the plant Tephrosia purpurea.[5] This methodology can be adapted for the targeted isolation of benzofuran-2-carboxylic acids from other plant materials.

General Experimental Procedures

-

Melting Points: Determined on a Yanagimoto micro-melting point apparatus and are uncorrected.

-

Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-LA 400 spectrometer.

-

Mass spectra (MS) were obtained using a JEOL JMS-SX 102A spectrometer.

-

-

Chromatography:

-

Column chromatography was performed using silica gel 60 (230–400 mesh, Nacalai Tesque).

-

Thin-layer chromatography (TLC) was conducted on pre-coated silica gel 60 F254 plates (0.25 mm, Merck).

-

Plant Material

The aerial parts of Tephrosia purpurea were collected from Khulna, Bangladesh, in October 2005. A voucher specimen (No. K-005) is maintained at the herbarium of the Pharmacy Discipline, Khulna University, Bangladesh.[5]

Extraction and Isolation

-

The dried and powdered aerial parts of T. purpurea (1.5 kg) were extracted with methanol (MeOH, 3 x 5 L) at room temperature for 7 days.

-

The combined MeOH extracts were concentrated under reduced pressure to yield a crude extract (45 g).

-

The crude extract was partitioned between ethyl acetate (EtOAc) and water.

-

The EtOAc-soluble fraction (20 g) was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

-

Fractions eluted with n-hexane-EtOAc (1:1) were combined and further purified by repeated column chromatography using the same solvent system to afford the pure benzofuran carboxamide (15 mg).[5]

Workflow for the Isolation of Benzofuran Carboxamide from Tephrosia purpurea

Caption: Isolation workflow for a natural benzofuran derivative.

Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives

While the natural occurrence of benzofuran-2-carboxylic acids is not extensively documented, their synthetic analogues have demonstrated a wide range of potent biological activities, making them promising scaffolds for drug development.

Anticancer Activity

Numerous synthetic benzofuran-2-carboxylic acid derivatives have been evaluated for their anticancer properties against various human cancer cell lines. The data reveals significant growth inhibitory and cytotoxic effects.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Benzofuran-2-carboxylic acid amides | ACHN (Renal) | GI₅₀ | 2.74 | [1] |

| HCT15 (Colon) | GI₅₀ | 2.37 | [1] | |

| MM231 (Breast) | GI₅₀ | 2.20 | [1] | |

| NUGC-3 (Gastric) | GI₅₀ | 2.48 | [1] | |

| NCI-H23 (Lung) | GI₅₀ | 5.86 | [1] | |

| PC-3 (Prostate) | GI₅₀ | 2.68 | [1] | |

| Benzofuran-2-yl-(pyrazol-1-yl)methanones | A2780 (Ovarian) | IC₅₀ | 11 - 12 | [1] |

Antimicrobial Activity

Benzofuran derivatives, including those with a carboxylic acid moiety, have shown promising activity against a range of bacterial and fungal pathogens.

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Aza-benzofurans | Salmonella typhimurium | MIC | 12.5 | [3] |

| Escherichia coli | MIC | 25 | [3] | |

| Staphylococcus aureus | MIC | 12.5 | [3] | |

| Oxa-benzofurans | Penicillium italicum | MIC | 12.5 | [3] |

| Colletotrichum musae | MIC | 12.5 - 25 | [3] |

Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Aza-benzofuran 1 | RAW 264.7 | IC₅₀ (NO inhibition) | 17.3 | [3] |

| Aza-benzofuran 4 | RAW 264.7 | IC₅₀ (NO inhibition) | 16.5 | [3] |

Signaling Pathways Modulated by Benzofuran-2-Carboxylic Acids

The diverse biological activities of benzofuran-2-carboxylic acid derivatives are attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

Inhibition of Pim-1 Kinase

Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene protein involved in cell cycle progression and apoptosis.[6] The carboxylic acid and amino groups of these compounds form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[6]

Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acids

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Modulation of NF-κB Signaling

Some benzofuran-2-carboxylic acid derivatives exhibit excellent inhibitory activity against the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in cancer and inflammatory diseases.

NF-κB Signaling Pathway and its Inhibition

Caption: Inhibition of the NF-κB signaling cascade.

Disruption of Fungal Calcium Homeostasis

While the direct mechanism for many benzofuran-based antifungals is still under investigation, some derivatives are known to interfere with fungal calcium homeostasis.[7][8] This disruption of intracellular calcium concentration can trigger downstream signaling events leading to fungal cell death.[7][8]

Proposed Antifungal Mechanism via Calcium Disruption

Caption: Disruption of fungal calcium homeostasis by benzofurans.

Conclusion

Benzofuran-2-carboxylic acids and their derivatives represent a promising class of compounds with significant therapeutic potential. Although the natural discovery of the carboxylic acid subclass is not yet widely reported, the diverse biological activities of their synthetic counterparts, particularly in anticancer, antimicrobial, and anti-inflammatory applications, underscore the importance of this chemical scaffold. The detailed isolation protocols for related natural benzofurans provide a solid foundation for future bioprospecting efforts. Further research into the natural sources and mechanisms of action of these compounds is warranted to unlock their full potential in drug discovery and development.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Examination of the Electronic Structure of 5-Amino-1-benzofuran-2-carboxylic acid: A Computational Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 5-Amino-1-benzofuran-2-carboxylic acid. Employing Density Functional Theory (DFT), this study elucidates the molecule's quantum chemical properties, offering insights into its reactivity, stability, and potential as a pharmacophore. The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers in computational chemistry and drug discovery.

Introduction

This compound belongs to the benzofuran class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. By understanding the distribution of electrons and the nature of molecular orbitals, we can predict sites of reactivity, intermolecular interactions, and spectroscopic properties.

This guide details a computational analysis designed to characterize the electronic properties of this compound. The primary objectives of this theoretical study are to:

-

Optimize the molecular geometry to its ground state.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability.

-

Calculate key quantum chemical descriptors to quantify the molecule's electronic characteristics.

-

Map the molecular electrostatic potential (MESP) to identify regions susceptible to electrophilic and nucleophilic attack.

The insights derived from these computational analyses are crucial for the rational design of novel therapeutic agents based on the benzofuran scaffold.

Methodologies: A Detailed Computational Protocol

The theoretical calculations detailed in this guide were performed using quantum chemical methods. The following protocol outlines the computational approach employed.

2.1. Geometry Optimization

The initial 3D structure of this compound was generated and subsequently optimized using Density Functional Theory (DFT). The optimization was carried out to locate the global minimum on the potential energy surface, ensuring a stable molecular conformation.

-

Computational Software: Gaussian 09 suite of programs.[2]

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

-

Basis Set: 6-311++G(d,p) was used for all atoms, providing a good balance between accuracy and computational cost for molecules of this size.[1]

-

Convergence Criteria: The optimization was considered complete when the forces on the atoms were less than 0.00045 Ha/Bohr, and the displacement for the next step was below 0.0018 Bohr.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]

2.2. Electronic Structure Analysis

Following geometry optimization, a series of calculations were performed to investigate the electronic properties of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) were calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity.[4]

-

Quantum Chemical Descriptors: Several global reactivity descriptors were derived from the HOMO and LUMO energies:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

-

-

Molecular Electrostatic Potential (MESP): The MESP was calculated to visualize the charge distribution and predict reactive sites. The MESP maps are valuable for understanding intermolecular interactions, particularly in biological systems.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to study hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from these interactions.[5][6]

The workflow for this computational study is depicted in the diagram below.

References

- 1. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-1-benzofuran-2-carboxylic acid (CAS: 42933-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core functionalized with both an amino and a carboxylic acid group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, spectroscopic data, and a detailed exploration of its potential as a Pim-1 kinase inhibitor, a significant target in oncology. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is typically a solid at room temperature. Its key physicochemical properties are summarized in the table below. The compound is often supplied as a hydrochloride salt, which may enhance its solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 42933-44-8 | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | - |

| Solubility | Soluble in polar solvents | |

| Storage | 2-8°C, sealed in dry, dark place | - |

| Purity | Typically >95% | - |

| InChI Key | IIBKBXGCIDLMOP-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C2C(=C1)OC=C2C(=O)O)N |

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from the readily available 4-aminophenol.

Physicochemical Characterization of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Amino-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines experimental protocols for its characterization, and explores its potential role in relevant biological signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

While experimental data for this compound is limited in publicly available literature, a combination of data for the parent compound, its hydrochloride salt, and closely related analogs allows for an initial assessment. It is crucial to note that some of the following values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source | Notes |

| Molecular Weight | 177.16 g/mol | Santa Cruz Biotechnology[1] | For the free base form. |

| 213.62 g/mol | Sigma-Aldrich | For the hydrochloride salt. | |

| CAS Number | 42933-44-8 | Santa Cruz Biotechnology[1] | For the free base form. |

| Predicted XlogP | 1.7 | PubChem | A measure of lipophilicity. |

| Predicted pKa | 15.72 ± 0.30 | ChemicalBook[2] | Predicted for the related 5-Aminobenzofuran-2-carboxamide. The carboxylic acid pKa is expected to be significantly lower. |

| 3.32 ± 0.10 | ChemicalBook[3] | Predicted for the related Ethyl 5-aminobenzofuran-2-carboxylate. This is likely more representative of the carboxylic acid pKa. | |

| Melting Point | 62.0 to 66.0 °C | Tokyo Chemical Industry | Experimental value for the related Ethyl 5-aminobenzofuran-2-carboxylate. The melting point of the carboxylic acid is expected to be higher. |

| Appearance | Solid | Sigma-Aldrich | For the hydrochloride salt. |

Experimental Protocols

To obtain accurate physicochemical data for this compound, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability. The "like dissolves like" principle is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, and dimethyl sulfoxide (DMSO).

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has both an acidic carboxylic acid group and a basic amino group.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a compound with both acidic and basic groups, two distinct equivalence points will be observed.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and signaling pathways, suggesting potential therapeutic applications for this compound.

Implicated Signaling Pathways

Several key signaling pathways have been identified as being modulated by benzofuran-containing molecules:

-

Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[4]

-

NF-κB Signaling: Benzofuran derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another inflammatory signaling cascade that can be modulated by benzofuran compounds.

-

mTOR Signaling: Some benzofuran derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[5]

Visualizing a Potential Signaling Cascade

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzofuran derivative, integrating elements of the pathways mentioned above.

This guide provides a foundational understanding of the physicochemical characteristics of this compound. The provided experimental protocols offer a clear path for obtaining robust data, which is essential for advancing the research and development of this and similar compounds. The exploration of its potential interactions with key signaling pathways highlights promising avenues for future biological investigation.

References

- 1. scbt.com [scbt.com]

- 2. 5-Aminobenzofuran-2-carboxamide CAS#: 1026097-14-2 [m.chemicalbook.com]

- 3. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE CAS#: 174775-48-5 [m.chemicalbook.com]

- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: An In-depth Technical Guide to the Therapeutic Targets of the 5-Amino-1-benzofuran-2-carboxylic acid Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on 5-Amino-1-benzofuran-2-carboxylic acid is limited in publicly accessible literature. This guide focuses on the established and potential therapeutic targets of the core benzofuran-2-carboxylic acid scaffold, for which significant research is available. The principles and targets discussed herein provide a strong foundation for investigating specific derivatives, including the 5-amino substituted variant.

Executive Summary

The benzofuran-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This technical guide synthesizes the current understanding of its potential, focusing on two primary, well-documented targets: Aldose Reductase (AR) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) Kinase . Inhibition of these enzymes is linked to therapeutic strategies for diabetic complications and oncology, respectively. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data for representative compounds, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Potential Therapeutic Target 1: Aldose Reductase (AR)

Aldose reductase (AR; EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of this pathway leads to sorbitol accumulation, inducing osmotic stress and subsequent cellular damage. This process is a key driver in the pathogenesis of long-term diabetic complications. Consequently, AR inhibition is a major therapeutic strategy.

Mechanism of Action and Signaling Pathway

The benzofuran-2-carboxylic acid scaffold targets the active site of Aldose Reductase. The carboxylic acid moiety is crucial for anchoring the inhibitor within the enzyme's "anion-binding pocket," forming key interactions with residues such as Tyrosine 48 (Tyr48) and Histidine 110 (His110). The benzofuran ring occupies an adjacent hydrophobic region, contributing to the overall binding affinity. By blocking the active site, these inhibitors prevent the NADPH-dependent reduction of glucose to sorbitol, thus mitigating the downstream pathological effects of the polyol pathway.

Quantitative Data: Aldose Reductase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of benzo[b]furan derivatives against rat lens aldose reductase. Although not direct carboxylic acids, these related structures highlight the potency of the benzofuran scaffold against this target.[1]

| Compound ID | Structure (Core: Benzo[b]furan) | R (Substitution) | IC₅₀ (M)[1] |

| 3b |

| 3-CH₂SO₂NHCH₂COOH | 4.1 x 10⁻⁸ |

| 3c |

| 4-CH₂SO₂NHCH₂COOH | 3.6 x 10⁻⁸ |

| 3d |

| 5-CH₂SO₂NHCH₂COOH | 1.1 x 10⁻⁷ |

| 3e |

| 6-CH₂SO₂NHCH₂COOH | 2.0 x 10⁻⁷ |

| 3f |

| 7-CH₂SO₂NHCH₂COOH | 2.5 x 10⁻⁷ |

(Note: Placeholder images used for structures. The key information is the substitution pattern and resulting IC₅₀ value.)

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of test compounds against Aldose Reductase.

1. Principle: The enzymatic activity of Aldose Reductase is quantified by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde). The IC₅₀ value is the concentration of the inhibitor required to reduce the rate of this reaction by 50%.

2. Materials & Reagents:

-

Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a crude preparation from rat lens homogenate.

-

Buffer: 0.067 M Phosphate buffer, pH 6.2.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Substrate: DL-Glyceraldehyde.

-

Test Compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

-

Positive Control: A known AR inhibitor (e.g., Epalrestat).

-

Equipment: UV-Vis Spectrophotometer, 96-well UV-transparent plates or cuvettes, micropipettes.

3. Procedure:

-

Reagent Preparation: Prepare working solutions of NADPH (e.g., 0.1 mM) and DL-glyceraldehyde (e.g., 10 mM) in the phosphate buffer. Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is ≤1% in the final reaction mixture.

-

Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures (example for a 200 µL final volume):

-

Blank: 160 µL Buffer + 20 µL NADPH solution.

-

Control (No Inhibitor): 140 µL Buffer + 20 µL NADPH + 20 µL Enzyme solution + 20 µL Substrate solution.

-

Inhibitor: 120 µL Buffer + 20 µL Test Compound dilution + 20 µL NADPH + 20 µL Enzyme solution + 20 µL Substrate solution.

-

-

Pre-incubation: Add all components except the substrate to the wells. Pre-incubate the mixture for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells except the blank.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Potential Therapeutic Target 2: Pim-1 Kinase

Pim-1 is a proto-oncogenic serine/threonine kinase involved in regulating cell cycle progression, apoptosis, and cell proliferation. Its overexpression is implicated in numerous hematological and solid tumors, such as prostate cancer and leukemia. Therefore, inhibition of Pim-1 kinase is a validated strategy in oncology drug discovery.

Mechanism of Action and Signaling Pathway

Benzofuran-2-carboxylic acid derivatives act as ATP-competitive inhibitors of Pim-1 kinase. X-ray crystallography studies reveal that the inhibitor binds in the ATP-binding pocket of the enzyme. The carboxylic acid group forms a critical salt bridge with a conserved lysine residue (Lys67) in the hinge region, while the amino group (as in the 5-amino variant) can form additional hydrogen bonds. The benzofuran core occupies the hydrophobic pocket, mimicking the adenine region of ATP. This dual interaction anchors the molecule, preventing ATP from binding and blocking the downstream phosphorylation of pro-survival proteins like BAD and p21.

Quantitative Data: Pim-1 Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of key benzofuran-2-carboxylic acid derivatives against Pim-1 and Pim-2 kinases.

| Compound ID | Structure | Pim-1 IC₅₀ (nM)[2] | Pim-2 IC₅₀ (nM)[2] |

| 29 | 7-((cis-4-aminocyclohexyl)amino)-5-bromo-1-benzofuran-2-carboxylic acid | 11 | 30 |

| 38 | 7-((4-aminopiperidin-1-yl)methyl)-5-bromo-1-benzofuran-2-carboxylic acid | 13 | 41 |

| 39 | 5-bromo-7-(((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)methyl)-1-benzofuran-2-carboxylic acid | 8 | 15 |

Experimental Protocol: In Vitro Pim-1 Kinase Assay (ADP-Glo™)

This protocol outlines a common luminescence-based method for quantifying Pim-1 kinase activity and its inhibition.

1. Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the amount of ADP formed and thus to the kinase activity. The assay involves two steps: first, the kinase reaction is performed, and then remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is used by a luciferase to generate light.

2. Materials & Reagents:

-

Enzyme: Recombinant human Pim-1 kinase.

-

Substrate: A suitable peptide substrate for Pim-1 (e.g., a derivative of the BAD protein).

-

Cofactor: ATP.

-

Test Compound: Dissolved in DMSO to prepare a stock solution.

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

-

Buffer: Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT).

-

Equipment: White, opaque 384-well assay plates, multi-channel pipettes, a plate-reading luminometer.

3. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations for the assay.

-

Kinase Reaction Setup: In a 384-well plate, add the components in the following order (example for a 5 µL reaction):

-

1 µL of test compound dilution or DMSO (for control).

-

2 µL of a solution containing Pim-1 kinase.

-

2 µL of a solution containing the peptide substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

-

General Experimental and Drug Discovery Workflow

The identification and validation of therapeutic targets for a given chemical scaffold follows a structured workflow, from initial screening to mechanistic studies.

Conclusion

The benzofuran-2-carboxylic acid scaffold is a versatile and potent platform for the development of targeted enzyme inhibitors. The evidence strongly supports its activity against Aldose Reductase and Pim-1 Kinase, presenting clear opportunities for drug discovery programs in diabetic complications and oncology. The presence of the carboxylic acid and the potential for substitution at the 5-position (with an amino group or other moieties) are critical for high-affinity binding to these targets. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to initiate or advance investigations into this promising class of compounds. Further exploration of the this compound derivative is warranted to fully characterize its specific inhibitory profile and therapeutic potential.

References

Methodological & Application